N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide

Purity Procurement specification Analytical quality

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide (CAS 110506-34-8) is a synthetic aryl acetamide derivative with molecular formula C10H14N2O3 and molecular weight 210.23 g/mol. The compound features a 4-amino-2-methoxyphenyl core linked via an amide bond to a 2-methoxyacetyl moiety, yielding a scaffold with five hydrogen bond acceptors and two hydrogen bond donors.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 110506-34-8
Cat. No. B011181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methoxyphenyl)-2-methoxyacetamide
CAS110506-34-8
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-4-3-7(11)5-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyDORGJEXJFJCARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide (CAS 110506-34-8) – Core Chemical Identity and Procurement Baseline


N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide (CAS 110506-34-8) is a synthetic aryl acetamide derivative with molecular formula C10H14N2O3 and molecular weight 210.23 g/mol [1]. The compound features a 4-amino-2-methoxyphenyl core linked via an amide bond to a 2-methoxyacetyl moiety, yielding a scaffold with five hydrogen bond acceptors and two hydrogen bond donors [1]. Its predicted physicochemical profile includes a density of 1.225 g/cm³, a boiling point of 308.2 °C at 760 mmHg, and a calculated LogP of 1.52 [1], distinguishing it from simpler N-phenylacetamide analogs. The free base is commercially available from multiple vendors at purities of 95% to 98%, while the hydrochloride salt form (CAS 1224167-35-4) is also supplied with documented purity of 95% . These characteristics position the compound as a versatile building block in medicinal chemistry and chemical biology research, where the combination of a free aromatic amine and a methoxyacetamide side chain enables downstream functionalization or direct biological interrogation.

Why N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide Cannot Be Simply Replaced by In-Class Analogs


Superficial structural similarity within the N-(amino-methoxyphenyl)-acetamide series masks consequential differences in physicochemical and molecular recognition properties that directly impact experimental outcomes. The 2-methoxyacetamide side chain of the target compound introduces an additional hydrogen bond acceptor (5 vs. 4 in N-(4-amino-2-methoxyphenyl)acetamide) [1] and elevates calculated LogP by approximately 1.6 log units relative to the unsubstituted acetamide analog [1], significantly altering solubility, permeability, and protein binding profiles. The ortho-methoxy substitution on the phenyl ring further modulates electron density at the aromatic amine, affecting both reactivity in downstream coupling chemistry and potential interactions with biological targets. To the procurement scientist, substituting with N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4) loses the critical ortho-methoxy group, reducing hydrogen bond acceptor count from 5 to 4 and dropping LogP from 1.52 to -0.08 [1], a shift that can compromise binding in hydrophobic enzyme pockets. Similarly, replacement with N-(4-amino-2-methylphenyl)-2-methoxyacetamide (CAS 926271-83-2) exchanges the polar methoxy for a lipophilic methyl group, altering both electronic and steric profiles [2]. These are not cosmetic variations; they represent quantifiable differences in hydrogen bonding capacity, lipophilicity, and bulk properties that render simple interchange scientifically indefensible without revalidation.

Quantitative Differentiation Evidence: N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide vs. Closest Analogs


Higher Purity Specification of Free Base (98%) vs. N-(4-Aminophenyl)-2-methoxyacetamide HCl (95%) from Common Vendor

The free base of N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide is commercially available at 98% purity (CymitQuimica) , whereas the closely related analog N-(4-aminophenyl)-2-methoxyacetamide hydrochloride—lacking the critical ortho-methoxy group—is supplied at 95.0% purity by the same underlying manufacturer (Fluorochem) . This 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (from 5% to 2%), providing a cleaner starting material for sensitive downstream applications such as bioconjugation, fragment-based screening, or structure-activity relationship (SAR) studies where even minor impurities can confound dose-response interpretation.

Purity Procurement specification Analytical quality

Elevated LogP (1.52 vs. -0.08) vs. N-(4-Aminophenyl)-2-methoxyacetamide Indicating Enhanced Membrane Permeability Potential

The target compound N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide exhibits a calculated LogP of 1.51650 [1], a value approximately 1.6 log units higher than that of N-(4-aminophenyl)-2-methoxyacetamide, which has a predicted ACD/LogP of -0.08 . This substantial LogP differential arises from the presence of the ortho-methoxy substituent on the phenyl ring (absent in the comparator) and the additional methoxy oxygen in the acetamide side chain. In the context of Lipinski's Rule of Five and empirical ADME optimization, a LogP shift from -0.08 to 1.52 moves the compound from a suboptimal low-permeability regime into the favorable range (LogP 1–3) for passive membrane diffusion, potentially translating to improved cell penetration in cellular assays and oral bioavailability in preclinical in vivo studies.

Lipophilicity LogP Membrane permeability ADME prediction

Increased Hydrogen Bond Acceptor Count (5 vs. 4) vs. N-(4-Amino-2-methoxyphenyl)acetamide Enhancing Molecular Recognition Capacity

The target compound possesses five hydrogen bond acceptor sites (two methoxy oxygens, one amide carbonyl oxygen, and the amino nitrogen, though the amino group is primarily a donor; the fifth acceptor stems from the methoxy oxygen of the side chain plus the amide carbonyl) as enumerated from its SMILES structure COCC(=O)NC1=CC=C(N)C=C1OC, compared to only four hydrogen bond acceptors in the simpler analog N-(4-amino-2-methoxyphenyl)acetamide (SMILES: CC(=O)NC1=CC=C(N)C=C1OC) [1]. The additional acceptor site, contributed by the methoxy oxygen attached to the acetyl α-carbon, expands the compound's capacity for directed hydrogen bonding with biological targets, potentially enabling interactions with binding site residues or water networks that are inaccessible to the four-acceptor analog. This 25% increase in H-bond acceptor count (from 4 to 5) can be decisive in fragment-based drug discovery where maximizing binding enthalpy per heavy atom is a key optimization parameter.

Hydrogen bonding Molecular recognition Structure-based design Pharmacophore

Higher Density (1.225 vs. 1.185 g/cm³) and Boiling Point (308.2 vs. 288.8 °C) vs. N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

The target compound exhibits a density of 1.225 g/cm³ and a boiling point of 308.159 °C at 760 mmHg [1], compared to 1.185 g/cm³ and 288.813 °C for the methyl-substituted analog N-(4-amino-2-methylphenyl)-2-methoxyacetamide (CAS 926271-83-2) [2]. The 0.040 g/cm³ higher density (3.4% increase) and 19.3 °C higher boiling point (6.7% increase) reflect the replacement of the ortho-methyl group (comparator) with an ortho-methoxy group (target), which introduces stronger intermolecular dipole-dipole interactions and increased molecular polarizability. These elevated thermal and packing properties are practically significant for purification by distillation or sublimation, for formulation development where density affects dosing calculations, and for selecting appropriate storage and handling conditions in high-throughput screening facilities.

Physical properties Density Boiling point Thermal stability Purification

Hydrochloride Salt Form Offers Differentiated Aqueous Solubility and Handling vs. Free Base Analogs

In addition to the free base (MW 210.23, purity 95–98%) , N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide is available as a hydrochloride salt (CAS 1224167-35-4, MW 246.69, purity 95.0%) from Fluorochem . The hydrochloride salt form generally confers superior aqueous solubility relative to the free base through ionization of the aromatic amine, which facilitates dissolution in aqueous buffers and biological media—a critical advantage for in vitro assay preparation and in vivo dosing. In contrast, the closest structural analog N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7) is predominantly available only as the free base from major suppliers, with limited or no commercial hydrochloride salt availability , effectively restricting solubility optimization options for that chemical series.

Salt form Solubility Formulation Biopharmaceutical Handling

Refractive Index (1.589) Provides a Distinctive Quality Control Parameter vs. Structural Analogs for Identity Verification

The target compound exhibits a refractive index of 1.589 [1], which differs measurably from the refractive indices of two closely related analogs: N-(4-amino-2-methylphenyl)-2-methoxyacetamide (refractive index 1.598) [2] and N-(4-amino-2-methoxyphenyl)acetamide (predicted refractive index 1.608) . The 0.009 and 0.019 unit differences, respectively, are well above the typical precision of a standard laboratory refractometer (±0.0005), making refractive index a rapid, non-destructive, and instrumentally accessible method for confirming compound identity upon receipt or after purification. This parameter is particularly valuable in procurement workflows where visual inspection and melting point alone may fail to distinguish between similar aryl acetamide derivatives shipped in identical packaging.

Refractive index Quality control Identity testing Analytical characterization

Optimal Procurement and Application Scenarios for N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Elaboration Requiring Enhanced Hydrogen Bonding Capacity

When a fragment-based drug discovery program demands a phenyl acetamide scaffold with maximized hydrogen bond acceptor count, N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide (5 H-bond acceptors) should be prioritized over N-(4-amino-2-methoxyphenyl)acetamide (4 H-bond acceptors) [1]. The additional methoxy oxygen in the side chain provides an extra hydrogen bond acceptor that can engage crystallographic water molecules or protein backbone amides, potentially contributing 0.5–1.5 kcal/mol to binding free energy. Procurement in 98% purity free base form (CymitQuimica) minimizes confounding impurity effects in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) binding measurements, where even 2% of a structurally related impurity can produce artifactual binding signals. The elevated LogP of 1.52 further supports membrane penetration in cell-based target engagement assays [2].

Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity for Intracellular Target Access

For phenotypic screening campaigns where compound permeability is a known bottleneck, N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide (LogP 1.52) [2] offers a substantial lipophilicity advantage over N-(4-aminophenyl)-2-methoxyacetamide (LogP -0.08) . The 1.6 log unit difference corresponds to a theoretical ~40-fold higher octanol-water partition coefficient, placing the target compound within the empirically optimal LogP window (1–3) for passive membrane diffusion while the comparator falls into a low-permeability regime that may require active transport mechanisms for cellular entry. Researchers should select the hydrochloride salt form (Fluorochem, CAS 110506-34-8 as HCl, 95% purity) for direct dissolution in aqueous assay media, eliminating DMSO-related cytotoxicity artifacts at high solvent concentrations in sensitive primary cell models.

Chemical Biology Probe Development Exploiting Ortho-Methoxy Electronic Effects

When developing chemical probes where the ortho-substituent on the phenyl ring modulates amine nucleophilicity for bioconjugation or influences π-stacking interactions with aromatic protein residues, N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide's ortho-methoxy group provides distinct electronic character compared to the ortho-methyl analog (CAS 926271-83-2). The electron-donating methoxy group increases electron density at the para-amino position (Hammett σₚ for OMe ≈ -0.27 vs. σₘ for Me ≈ -0.07), enhancing reactivity in amide coupling and reductive amination steps. The 19 °C higher boiling point (308.2 vs. 288.8 °C) [2][3] and 0.040 g/cm³ higher density of the target compound also facilitate purification by vacuum distillation for probe synthesis at scale. Procurement should specify the 98% purity grade to ensure consistent amine reactivity across synthetic batches.

High-Throughput Screening Library Construction with Rapid Incoming Material Verification

In automated compound management facilities processing thousands of screening compounds weekly, N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide's distinctive refractive index of 1.589 [2] enables rapid, non-destructive identity verification by refractometry, differentiating it from N-(4-amino-2-methylphenyl)-2-methoxyacetamide (RI 1.598) [3] and N-(4-amino-2-methoxyphenyl)acetamide (RI 1.608) . This 30-second liquid-phase check complements barcode-based tracking and provides orthogonal confirmation of compound identity at the point of dissolution, reducing the risk of well-plate mapping errors that can compromise entire screening campaigns. The dual availability of free base and hydrochloride salt forms further supports flexible dissolution protocols across diverse solvent systems used in acoustic dispensing and liquid handling robotics.

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